tert-Butyl 3-chloropiperidine-1-carboxylate
Overview
Description
tert-Butyl 3-chloropiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H18ClNO2. It is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical industry. This compound is known for its stability and reactivity, making it a valuable building block for the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-chloropiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with piperidine, a six-membered nitrogen-containing heterocycle.
Chlorination: Piperidine is chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce a chlorine atom at the 3-position, forming 3-chloropiperidine.
Protection: The nitrogen atom of 3-chloropiperidine is protected by reacting it with tert-butyl chloroformate ((CH3)3COCOCl) in the presence of a base like triethylamine (Et3N). This step forms this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of piperidine are chlorinated using industrial chlorinating agents.
Continuous Flow Reactors: The protection step is often carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-chloropiperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloropiperidine-1-carboxylic acid.
Reduction: The compound can be reduced to form 3-chloropiperidine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide (DMF)).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid (HCl)) or basic conditions (e.g., sodium hydroxide (NaOH)).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted piperidines (e.g., 3-azidopiperidine).
Hydrolysis: 3-chloropiperidine-1-carboxylic acid.
Reduction: 3-chloropiperidine.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-chloropiperidine-1-carboxylate is used as a versatile intermediate for the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of complex molecules used in drug discovery and development.
Biology
In biological research, this compound is utilized in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. Its derivatives are often studied for their potential therapeutic effects.
Medicine
In the pharmaceutical industry, this compound is a key intermediate in the synthesis of several drugs
Industry
In industrial applications, this compound is employed in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-chloropiperidine-1-carboxylate depends on its specific application. In general, it acts as a building block in the synthesis of more complex molecules. The chlorine atom at the 3-position and the tert-butyl ester group provide sites for further chemical modifications, allowing the compound to participate in various reactions and form diverse products.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-chloropiperidine-1-carboxylate
- tert-Butyl 2-chloropiperidine-1-carboxylate
- tert-Butyl 3-bromopiperidine-1-carboxylate
Uniqueness
tert-Butyl 3-chloropiperidine-1-carboxylate is unique due to the specific positioning of the chlorine atom at the 3-position, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound offers distinct synthetic advantages, particularly in the formation of 3-substituted piperidine derivatives.
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can leverage its potential in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl 3-chloropiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSPBVBCTKBAEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693541 | |
Record name | tert-Butyl 3-chloropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-01-4 | |
Record name | 1,1-Dimethylethyl 3-chloro-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885275-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-chloropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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